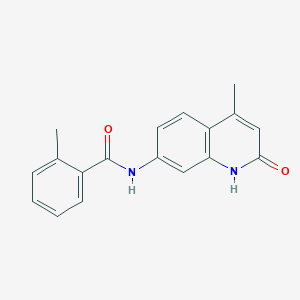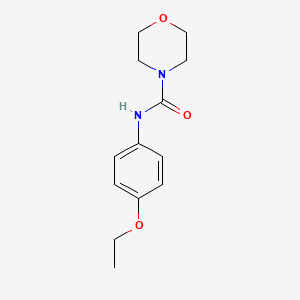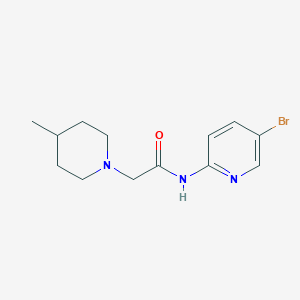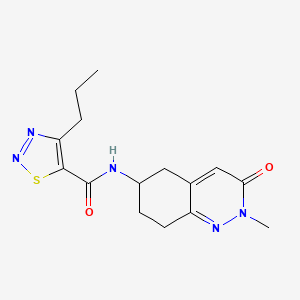
(R)-5,6,7,8-tetrahydroquinolin-8-ol
概述
描述
®-5,6,7,8-Tetrahydroquinolin-8-ol is a chiral organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a hydroxyl group at the 8th position and is partially saturated at the 5th, 6th, 7th, and 8th positions. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-5,6,7,8-tetrahydroquinolin-8-ol typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 8-hydroxyquinoline using a chiral catalyst to ensure the ®-configuration. The reaction conditions often involve:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: 25-50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods: On an industrial scale, the production of ®-5,6,7,8-tetrahydroquinolin-8-ol may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of immobilized chiral catalysts on solid supports can also facilitate the large-scale synthesis of this compound.
Types of Reactions:
Oxidation: ®-5,6,7,8-tetrahydroquinolin-8-ol can undergo oxidation to form quinoline-8-one derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The hydroxyl group at the 8th position can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Quinoline-8-one
Reduction: 5,6,7,8-Tetrahydroquinoline
Substitution: Alkylated or acylated derivatives of ®-5,6,7,8-tetrahydroquinolin-8-ol
科学研究应用
Chemistry: ®-5,6,7,8-Tetrahydroquinolin-8-ol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its structural similarity to natural alkaloids allows it to interact with various biological targets.
Medicine: ®-5,6,7,8-Tetrahydroquinolin-8-ol has shown promise in medicinal chemistry as a precursor for the development of drugs targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of ®-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 8th position can form hydrogen bonds with active site residues, enhancing binding affinity. The chiral center allows for selective interactions with chiral environments in biological systems, influencing the compound’s pharmacological effects.
相似化合物的比较
Quinoline: Lacks the hydroxyl group and partial saturation.
8-Hydroxyquinoline: Similar structure but not partially saturated.
5,6,7,8-Tetrahydroquinoline: Lacks the hydroxyl group.
Uniqueness: ®-5,6,7,8-Tetrahydroquinolin-8-ol is unique due to its combination of a hydroxyl group and partial saturation, along with its chiral center. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHYOBSOVFBEB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2631772.png)
![3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2631774.png)





![N-[(2,4-dichlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2631783.png)
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)

![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)
